molecular formula C14H14O3S B13345782 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde

Cat. No.: B13345782
M. Wt: 262.33 g/mol
InChI Key: OCEPWJMZTNWPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a methoxy-methylphenoxy group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde typically involves the condensation of 2-methoxy-4-methylphenol with thiophene-2-carbaldehyde under specific reaction conditions. One common method is the use of a base-catalyzed reaction where the phenol is first deprotonated to form a phenoxide ion, which then reacts with the aldehyde group on the thiophene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carboxylic acid.

    Reduction: 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methylphenoxy groups may also contribute to its overall bioactivity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Methoxy-4-methylphenoxy)methyl)thiophene-2-carbaldehyde is unique due to the combination of its thiophene ring and aldehyde group, which confer distinct chemical reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

4-[(2-methoxy-4-methylphenoxy)methyl]thiophene-2-carbaldehyde

InChI

InChI=1S/C14H14O3S/c1-10-3-4-13(14(5-10)16-2)17-8-11-6-12(7-15)18-9-11/h3-7,9H,8H2,1-2H3

InChI Key

OCEPWJMZTNWPNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CSC(=C2)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.